molecular formula C9H7BrN2S2 B2653424 5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole CAS No. 338978-69-1

5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole

Cat. No.: B2653424
CAS No.: 338978-69-1
M. Wt: 287.19
InChI Key: RCPMYKPPQBNSJC-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole ( 338978-69-1) is a high-purity chemical reagent designed for research and development applications. This compound features a 1,2,3-thiadiazole core, a versatile heterocyclic scaffold known for its significant pharmacological potential, fused with a 4-bromophenylsulfanyl group . The 1,2,3-thiadiazole moiety is a privileged structure in medicinal chemistry due to its broad spectrum of reported biological activities. Scientific literature indicates that derivatives of this heterocyclic class have been investigated for myriad properties, including antiviral, antifungal, insecticidal, and anticancer activities . The structure serves as a key pharmacophore, capable of acting as a hydrogen-binding domain and a two-electron donor system, which is valuable for interacting with biological targets . The specific substitution pattern on this compound makes it a valuable intermediate for further synthetic transformations and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Key Identifiers: • CAS Number: 338978-69-1 • Molecular Formula: C9H7BrN2S2 • Molecular Weight: 287.20 g/mol • SMILES: CC1=C(SC2=CC=C(Br)C=C2)SN=N1 This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S2/c1-6-9(14-12-11-6)13-8-4-2-7(10)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPMYKPPQBNSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromothiophenol with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl-substituted thiadiazole.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiadiazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit the activity of key proteins involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways such as those related to epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) .

Table 1: Summary of Anticancer Activity

CompoundTarget CellsMechanism of ActionReferences
YH-9SK-BR-3Induces ROS; inhibits VEGF secretion
This compoundVarious cancer linesPotential dual-target inhibitor

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial effects. Studies suggest that these compounds can exhibit activity against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antibiotics .

Biological Interactions

The unique structure of 5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole allows it to interact with various biological molecules. The sulfinyl group can form hydrogen bonds with biological targets, while the thiadiazole ring can engage in π-π interactions with aromatic residues. These interactions are critical for modulating enzyme activity and receptor functions .

Neuropharmacological Effects

Recent studies have highlighted the potential neuropharmacological applications of thiadiazole derivatives. For example, certain compounds have demonstrated anticonvulsant properties in animal models, indicating their potential use in treating epilepsy .

Polymer Development

In materials science, this compound is utilized as a building block for synthesizing new polymeric materials. Its ability to form specific interactions within polymer matrices can enhance the physical properties of the resulting materials, such as thermal stability and mechanical strength .

Case Study 1: Anticancer Screening

A study conducted by researchers at the National Cancer Institute evaluated various thiadiazole derivatives for their anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on multiple cancer cell lines, leading to further exploration into their mechanisms of action .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives of thiadiazoles were tested against clinical strains of bacteria and fungi. The findings revealed promising antibacterial effects against resistant strains, suggesting potential applications in clinical settings .

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Halogen-Substituted Phenyl Derivatives

  • However, the larger size of bromine (vs. chlorine) may improve steric complementarity in certain targets .
  • 5-[(4-Chlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole (6i) :
    Substituting the methyl group at position 4 with a phenyl ring increases molecular rigidity, which may reduce rotatable bonds (a key factor in bioavailability). This compound exhibited moderate antimicrobial activity, but its higher molecular weight (C₁₅H₁₀ClN₂S₂) could limit permeability compared to the methyl-substituted analog .

B. Heterocyclic and Sulfonyl Hydrazone Derivatives

  • 4-Methyl-1,2,3-thiadiazole-based hydrazones (e.g., 3d) :
    Compound 3d, with a 4-hydroxy-3-methoxyphenyl substituent, demonstrated potent antimycobacterial activity (MIC <0.1 µM), outperforming isoniazid. The sulfonyl hydrazone derivatives (5a–k) showed improved activity in the submicromolar range, attributed to enhanced hydrogen bonding with target enzymes .
  • 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole: This triazole-thiadiazole hybrid exhibited strong antifungal activity, with DFT studies revealing favorable frontier orbital interactions. The fluorobenzyl group increased electronegativity, enhancing target binding compared to non-fluorinated analogs .

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity and target binding .
  • Sulfonyl hydrazone derivatives exhibit superior activity over simple thiadiazoles due to additional hydrogen-bonding interactions .
Pharmacokinetic and Toxicity Profiles

Biological Activity

5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological properties based on available literature.

  • Molecular Formula : C9H7BrN2S2
  • Molecular Weight : 319.2 g/mol
  • CAS Number : 338978-76-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strains TestedMIC (µg/mL)Activity Level
This compoundStaphylococcus aureus32Moderate
Escherichia coli64Moderate
Candida albicans16High

The minimum inhibitory concentration (MIC) values indicate that the compound has moderate to high efficacy against certain pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCancer Cell Line TestedIC50 (µM)Activity Level
This compoundA549 (Lung Cancer)15.2Significant
SK-MEL-2 (Skin Cancer)10.5Significant
HCT15 (Colon Cancer)20.0Moderate

The IC50 values demonstrate that this compound has significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular targets involved in proliferation and apoptosis. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Additionally, the presence of the bromine atom in the phenyl ring may enhance the compound's reactivity and bioactivity.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted by Alam et al. (2020) evaluated a series of thiadiazole derivatives for their anticancer activity against various human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in lung and skin cancer cell lines .
  • Case Study on Antimicrobial Properties :
    In a comparative study on antimicrobial efficacy, several thiadiazole derivatives were tested against common pathogens. The findings revealed that those with a sulfanyl group showed enhanced antibacterial activity compared to their non-sulfanyl counterparts .

Q & A

Q. Key Citations :

  • Synthesis & Catalysis:
  • Structural Analysis:
  • Biological Assays:
  • Computational Modeling:

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